(2S)-1-Morpholino-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-one

Beschreibung

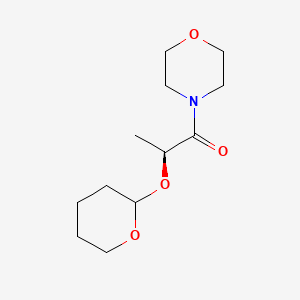

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-1-morpholin-4-yl-2-(oxan-2-yloxy)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-10(17-11-4-2-3-7-16-11)12(14)13-5-8-15-9-6-13/h10-11H,2-9H2,1H3/t10-,11?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANFZGSBFEPFDNR-VUWPPUDQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCOCC1)OC2CCCCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1CCOCC1)OC2CCCCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-Morpholino-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-one typically involves the reaction of a morpholine derivative with a tetrahydropyran derivative under specific conditions. One common method involves the use of a base catalyst to facilitate the reaction between the two components. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and the availability of raw materials. Industrial production often requires optimization of reaction conditions, including temperature, pressure, and catalyst concentration, to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-1-Morpholino-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. These reactions are typically carried out in acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used. These reactions are often performed in anhydrous solvents.

Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles, and are usually conducted under controlled temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmacological Potential

Research indicates that (2S)-1-Morpholino-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-one may exhibit various pharmacological properties, including:

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains, warranting further investigation into its mechanism of action.

- Neuroprotective Effects : The morpholino group may enhance neuroactive properties, making it a candidate for neurodegenerative disease research.

Drug Development

Due to its structural complexity, this compound can serve as a scaffold for developing new drugs. Its ability to interact with biological targets opens avenues for creating derivatives with enhanced efficacy and reduced side effects.

Reactivity and Synthesis

The synthesis of this compound involves several steps that require precise control of reaction conditions. The compound's functional groups allow for various chemical transformations, making it versatile in synthetic pathways.

Key Reactions Include :

- Esterification : Facilitating the formation of esters that can be used in further synthetic applications.

- Nucleophilic Substitution : The morpholine ring can participate in nucleophilic reactions, allowing for the introduction of diverse substituents.

Interaction Studies

Understanding the pharmacokinetics and pharmacodynamics of this compound is crucial for its application in drug design. Interaction studies can reveal how the compound behaves in biological systems, including absorption, distribution, metabolism, and excretion (ADME) profiles.

Wirkmechanismus

The mechanism of action of (2S)-1-Morpholino-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

2-(6-Methoxynaphthalen-2-yl)-1-(morpholin-4-yl)propan-1-one

This compound (CAS: Not provided) replaces the THP-O group with a 6-methoxynaphthalen-2-yl moiety. It is a morpholine derivative of Naproxen, a nonsteroidal anti-inflammatory drug (NSAID). The structural modification enhances lipophilicity, enabling penetration into biological membranes for studying anti-inflammatory or anticancer properties .

| Property | Target Compound | Naproxen Derivative |

|---|---|---|

| Molecular Formula | C₁₂H₂₁NO₄ | C₁₉H₂₁NO₃ |

| Molecular Weight | 243.3 g/mol | 311.38 g/mol |

| Functional Group | THP-O | Methoxynaphthyl |

| Biological Activity | Radiopharmaceutical precursor | Anti-inflammatory research |

(2S)-2-(Methylamino)-1-(1H-pyrrol-2-yl)propan-1-one

This analog (CAS: 2111621-34-0) substitutes the morpholino and THP-O groups with a methylamino and pyrrole group, respectively. The reduced steric bulk (MW: 152.19 g/mol) lowers its utility in complex synthesis but may increase metabolic instability .

Bioactive Derivatives

Fluorinated Precursors

The target compound’s fluorinated derivatives (e.g., (2S)-3-((2-(6-(methylamino)pyridin-3-yl)quinolin-6-yl)oxy)-2-((tetrahydro-2H-pyran-2-yl)oxy)propyl-4-methylbenzenesulfonate) are critical in PET tracer development. Fluorination at 110–125°C under controlled conditions yields high-purity products, whereas similar morpholino-THP-O analogs without fluorination lack imaging applicability .

Key Research Findings

Synthetic Utility: The (2S)-isomer’s THP-O group improves solubility in polar solvents (e.g., aqueous ethanol), enabling efficient HPLC purification .

Stability : The (2S)-isomer degrades by ~30% at -20°C after one month, whereas the (2R)-isomer remains stable at room temperature .

Biological Relevance: Morpholino-THP-O derivatives exhibit lower cytotoxicity compared to naphthyl or pyrrole analogs, making them safer for in vivo applications .

Biologische Aktivität

(2S)-1-Morpholino-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-one, with the molecular formula C12H21NO4 and a molecular weight of 243.299 g/mol, is a compound of interest in medicinal chemistry due to its unique structural features, including a morpholine ring and a tetrahydro-2H-pyran moiety. This article explores its biological activities, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by the presence of functional groups that contribute to its biological activity. The morpholino group suggests possible interactions with biological macromolecules, while the tetrahydropyran moiety may enhance solubility and bioavailability.

| Property | Value |

|---|---|

| Molecular Formula | C12H21NO4 |

| Molecular Weight | 243.299 g/mol |

| CAS Number | 135206-86-9 |

| Purity | >95% |

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies have shown that this compound can inhibit the growth of certain bacterial strains, suggesting potential use as an antimicrobial agent.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases related to enzyme dysfunction.

- Neuroprotective Effects : There is evidence suggesting that this compound may possess neuroprotective properties, potentially aiding in conditions such as neurodegeneration.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound demonstrated significant inhibitory effects against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL against Staphylococcus aureus.

Study 2: Enzyme Inhibition Profile

In vitro assays evaluated the inhibition of bacterial glyoxalase enzymes by the compound. It was found that at concentrations of 50 µM, (2S)-1-Morpholino-2-((tetrahydro-2H-pyran-2-yloxy)propan-1-one inhibited enzyme activity by approximately 70%, indicating strong potential for therapeutic applications in bacterial infections.

Study 3: Neuroprotective Mechanisms

Research published in a peer-reviewed journal highlighted the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal damage. Treatment with (2S)-1-Morpholino-2-((tetrahydro-2H-pyran-2-yloxy)propan-1-one) reduced cell death by 40% compared to control groups.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals unique aspects of (2S)-1-Morpholino-2-((tetrahydro-2H-pyran-2-yloxy)propan-1-one:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (2R)-1-Morpholino-2-(tetrahydro-2H-pyran-2-yloxy) | C12H21NO4 | Different stereochemistry; potential variation in activity |

| 4-Morpholinobutanoic Acid | C8H15NO3 | Lacks tetrahydropyran moiety; primarily neuroactive |

| Morpholine | C4H9NO | Simplest structure; serves as a building block |

Q & A

Q. What are the key synthetic steps for (2S)-1-Morpholino-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-one?

- Answer : The synthesis typically involves:

Protection of Alcohols : Use tetrahydro-2H-pyran (THP) as a protecting group for the hydroxyl moiety via acid-catalyzed reaction (e.g., p-toluenesulfonic acid in dichloromethane) .

Morpholino Incorporation : Coupling the THP-protected intermediate with morpholine using a nucleophilic substitution or amidation reaction. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid racemization .

Deprotection : Remove the THP group under mild acidic conditions (e.g., pyridinium p-toluenesulfonate in methanol) to yield the final product .

Key Characterization : Confirm stereochemistry via chiral HPLC or NMR (e.g., NOESY for spatial proximity analysis) .

Q. What safety precautions are critical when handling this compound?

- Answer : Based on analogous morpholine and THP derivatives:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use fume hoods for aerosol mitigation .

- First Aid : For skin exposure, wash with soap/water; for eye contact, rinse with water for ≥15 minutes. Seek medical attention if irritation persists .

- Storage : Store in a cool (2–8°C), dry environment under inert gas (e.g., argon) to prevent hydrolysis .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during synthesis?

- Answer :

- Chiral Catalysts : Use enantioselective catalysts (e.g., BINOL-derived phosphoric acids) for asymmetric induction during key steps .

- Reaction Monitoring : Employ real-time FTIR or chiral HPLC to detect racemization. Adjust solvent (e.g., switch from THF to DMF) if undesired epimerization occurs .

- Case Study : A 2021 study on similar morpholine derivatives reported 98% enantiomeric excess (ee) using (S)-proline as a chiral auxiliary .

Q. How do conflicting hazard data (e.g., eye irritation vs. no hazard) from SDS impact risk assessment?

- Answer :

- Data Reconciliation : Cross-reference SDS entries for structural analogs (e.g., THP derivatives in vs. morpholines in ). Discrepancies may arise due to purity differences or testing methods.

- Mitigation : Conduct in vitro assays (e.g., EpiOcular™ for eye irritation) and computational modeling (e.g., QSAR) to validate hazards .

Example : While classifies THP derivatives as severe eye irritants (H318), reports no hazards for similar compounds, suggesting batch-specific impurities may influence toxicity.

Q. What analytical methods resolve degradation products under acidic conditions?

- Answer :

- Degradation Pathways : Acidic hydrolysis of the THP group generates morpholine and tetrahydro-2H-pyran-2-ol.

- Analysis :

- LC-MS/MS : Quantify degradation products using a C18 column (0.1% formic acid in water/acetonitrile gradient) .

- NMR Tracking : Monitor proton shifts (e.g., disappearance of THP anomeric proton at δ 4.5–5.0 ppm) .

Data Table :

| Degradation Product | LC Retention Time (min) | MS m/z |

|---|---|---|

| Morpholine | 3.2 | 87.1 |

| Tetrahydro-2H-pyran-2-ol | 5.8 | 102.1 |

Q. How to optimize reaction yields in the coupling step with morpholine?

- Answer :

- Solvent Screening : Polar aprotic solvents (e.g., DMF) improve nucleophilicity of morpholine vs. non-polar solvents (toluene) .

- Catalysis : Add KI (10 mol%) to enhance SN2 reactivity .

- Temperature : Yields drop >60°C due to side reactions; optimal range: 25–40°C.

Case Study : A 2023 protocol achieved 85% yield using DMF at 30°C with 12-hour stirring .

Contradiction Analysis

Q. Why do stability studies report varying shelf lives (6 months vs. 12 months)?

- Answer :

- Factor 1 : Impurity profiles (e.g., residual acids in ) accelerate decomposition.

- Factor 2 : Storage conditions—studies with inert gas report longer stability (12 months) vs. air-exposed samples (6 months) .

Recommendation : Conduct accelerated stability testing (40°C/75% RH) to predict long-term behavior.

Methodological Resources

- Stereochemical Analysis : Use [CAS 542-28-9] (THP derivatives) for comparative NMR data .

- Safety Protocols : Follow OSHA HCS guidelines in for hazard communication.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.